molecular formula C8H9NO3 B1453858 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 1123169-39-0

1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B1453858
CAS No.: 1123169-39-0
M. Wt: 167.16 g/mol
InChI Key: MZLMUTMYNUZZTC-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 2-pyridone derivatives, including 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, has its roots in early organic chemistry research dating back to before the 19th century. The initial discovery and characterization of 2-pyridone compounds emerged from systematic investigations of heterocyclic chemistry, where researchers recognized the unique tautomeric properties and synthetic versatility of these molecules. The compound 2-pyridone itself was identified as a colorless solid that exhibits remarkable hydrogen bonding capabilities and exists in tautomeric equilibrium with 2-hydroxypyridine. This fundamental understanding of pyridone chemistry laid the groundwork for the development of various substituted derivatives, including carboxylic acid functionalized variants.

The substitution pattern is systematically described through numerical position indicators that reference the nitrogen atom as position 1. The ethyl group attachment at position 1 is designated by the prefix "1-ethyl," indicating direct bonding to the nitrogen atom. The carbonyl functionality at position 2 is identified by the term "2-oxo," which specifically denotes the ketone character of this position within the lactam structure. The carboxylic acid group at position 4 is indicated by the suffix "4-carboxylic acid," completing the systematic description of all major functional groups.

Classification of this compound within broader chemical taxonomy places it in the category of heterocyclic carboxylic acids, specifically within the subclass of pyridone derivatives. The compound shares structural relationships with other pyridinecarboxylic acids, including picolinic acid, nicotinic acid, and isonicotinic acid, which differ in the position of carboxylic acid substitution on the pyridine ring. However, the presence of the lactam functionality and ethyl substitution distinguishes it from these simpler pyridinecarboxylic acid isomers. Within the context of 2-pyridone chemistry, this compound represents a 4-carboxylated derivative with N-ethyl substitution, positioning it among the more complex members of this compound family.

Registry Information and Database Identifiers

The compound this compound has been assigned the Chemical Abstracts Service registry number 1123169-39-0, which serves as its unique identifier in chemical databases and literature. This registry number facilitates accurate identification and retrieval of information across multiple chemical information systems and research publications. The PubChem database has cataloged this compound under the Compound Identifier number 37134599, providing comprehensive structural and property information accessible through public chemical databases.

The molecular formula C8H9NO3 precisely describes the atomic composition of the compound, indicating eight carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight of 167.16 grams per mole has been consistently reported across multiple sources and represents the standard atomic weight calculation based on current atomic mass standards. The exact mass, calculated to higher precision, is reported as 167.05769 atomic mass units, providing the level of accuracy required for mass spectrometric analysis and identification.

Structural representation through various chemical notation systems provides standardized methods for describing the compound's connectivity and stereochemistry. The Simplified Molecular Input Line Entry System representation "CCN1C=CC(=CC1=O)C(=O)O" encodes the complete structural information in a linear text format suitable for database storage and computational analysis. The International Chemical Identifier string "InChI=1S/C8H9NO3/c1-2-9-4-3-6(8(11)12)5-7(9)10/h3-5H,2H2,1H3,(H,11,12)" provides a standardized representation that includes stereochemical information and is widely used in chemical informatics applications.

Database System Identifier Type
Chemical Abstracts Service 1123169-39-0 Registry Number
PubChem 37134599 Compound Identifier
International Union of Pure and Applied Chemistry 1-ethyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid Systematic Name
Simplified Molecular Input Line Entry System CCN1C=CC(=CC1=O)C(=O)O Structural Notation
International Chemical Identifier MZLMUTMYNUZZTC-UHFFFAOYSA-N InChI Key

Structural Isomerism in Pyridine Carboxylic Derivatives

The structural diversity within pyridinecarboxylic acid derivatives demonstrates the significant impact of substitution patterns on molecular properties and biological activities. The three fundamental isomers of pyridinecarboxylic acid include picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid), each exhibiting distinct chemical and biological characteristics despite sharing the same molecular formula C6H5NO2. These isomers serve as important reference compounds for understanding how positional effects influence the properties of more complex derivatives like this compound.

The introduction of additional substituents and functional groups creates multiple levels of structural variation within the pyridine carboxylic acid family. Methylated derivatives such as 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid demonstrate how N-alkyl substitution affects molecular properties while maintaining the core structural framework. The systematic comparison of methyl versus ethyl substitution at the nitrogen position reveals important structure-activity relationships that guide synthetic design and optimization efforts. These variations in alkyl chain length can significantly influence lipophilicity, membrane permeability, and biological activity profiles.

Position-specific isomerism within the carboxylic acid substitution pattern creates distinct compound families with unique properties. While this compound features carboxylic acid substitution at the 4-position, related compounds with carboxylic acid groups at the 3-position or 5-position exhibit different electronic distributions and reactivity patterns. The 5-carboxylate isomer, represented by compounds such as methyl 1-ethyl-2-oxo-1,2-dihydropyridine-5-carboxylate, demonstrates how positional changes affect both synthetic accessibility and biological activity.

Advanced structural modifications include the incorporation of additional functional groups or heteroatoms that further expand the diversity of this compound class. Fluorinated derivatives such as 1-(2,2-difluoroethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid illustrate how halogen substitution can modulate physical properties and biological interactions. Complex polysubstituted variants like ethyl 3-cyano-6-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate demonstrate the synthetic versatility available within this structural framework and the potential for developing highly specialized derivatives with tailored properties.

Compound Class Example Molecular Formula Key Structural Features
Simple Pyridinecarboxylic Acids Isonicotinic acid C6H5NO2 4-position carboxylic acid
N-Methyl Pyridone Carboxylic Acids 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid C7H7NO3 N-methyl, 2-oxo, 4-carboxylic acid
N-Ethyl Pyridone Carboxylic Acids This compound C8H9NO3 N-ethyl, 2-oxo, 4-carboxylic acid
Positional Isomers Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-5-carboxylate C9H11NO3 5-position carboxylate ester
Fluorinated Derivatives 1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid C8H7F2NO3 Difluoroethyl N-substitution

Properties

IUPAC Name

1-ethyl-2-oxopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-9-4-3-6(8(11)12)5-7(9)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLMUTMYNUZZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653245
Record name 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-39-0
Record name 1-Ethyl-1,2-dihydro-2-oxo-4-pyridinecarboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=1123169-39-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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Preparation Methods

Reaction Principle

The key synthetic approach is based on the reductive ring opening of methyl 2-(isoxazol-5-yl)-3-oxopropanoates using Mo(CO)₆ in the presence of water and acetonitrile. This process involves:

  • Reductive cleavage of the isoxazole ring to form an enamine intermediate.
  • Intramolecular cyclization of the enamine onto an acyl carbonyl group to form the pyridone ring.
  • The reaction proceeds under mild heating (60–70 °C) and yields the 4-oxo-1,4-dihydropyridine-3-carboxylate core structure.

This method provides access to various 2-alkyl-6-aryl and 2,6-diaryl substituted derivatives, which can be further functionalized to obtain the target compound or analogs thereof.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
1. Synthesis of methyl 2-(isoxazol-5-yl)-3-oxopropanoates Cycloaddition and acylation steps Isoxazole precursors
2. Mo(CO)₆-mediated ring expansion Mo(CO)₆, H₂O, MeCN, 70 °C, 24 h Formation of 4-oxo-1,4-dihydropyridine-3-carboxylates
3. Further modifications Reduction, halogenation, Suzuki coupling Diversified substituted pyridones

Preparation of Isoxazole Precursors

The isoxazole intermediates are synthesized via:

  • Cycloaddition of nitrile oxides (from N-hydroxyimidoyl chlorides) to propargyl halides.
  • Subsequent cyanation and acid hydrolysis to obtain carboxylic acid derivatives.
  • Esterification to methyl esters for the ring expansion step.

These steps are typically carried out in moderate to high yields (44–98%).

Characterization and Yield Data

  • Yields for the Mo(CO)₆-mediated ring expansion vary depending on substitution, typically ranging from 37% to 74%.
  • Side reactions such as deacylation and resinification can reduce yields.
  • The final products are characterized by NMR (¹H, ¹³C), HRMS, and single-crystal X-ray diffraction for structural confirmation.

Summary Table of Key Reaction Parameters and Yields

Compound Isoxazole Precursor Reaction Temp (°C) Reaction Time Yield (%) Notes
1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (analog) Methyl 2-(isoxazol-5-yl)-3-oxopropanoate derivative 70 24 h 45–74 Optimal temperature for balance of yield and reaction time
Other substituted derivatives Various isoxazoles 60–85 3 h to 2 d 37–80 Higher temp causes resinification, lower yields

Advantages and Limitations

Advantages:

  • The Mo(CO)₆-mediated method allows for the regioselective formation of the pyridone ring.
  • It tolerates various substitutions, enabling access to a library of derivatives.
  • Moderate reaction conditions and relatively straightforward precursor synthesis.

Limitations:

  • Side reactions such as deacylation and polymerization can occur.
  • Some derivatives lead to resinification, limiting yield.
  • Alternative reductants are less effective, indicating the unique role of Mo(CO)₆.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, a study demonstrated that modifications to the dihydropyridine structure could enhance antibacterial activity against resistant strains of bacteria .

Anticancer Properties
There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Neuroprotective Effects
Preliminary investigations into the neuroprotective effects of this compound have shown promise. It has been suggested that this compound can mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Synthesis

Building Block for Synthesis
In organic chemistry, this compound serves as an important building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, including cyclization reactions that yield heterocyclic compounds with diverse biological activities .

Synthesis of Pyridine Derivatives
The compound has been utilized in the synthesis of substituted pyridines, which are valuable in pharmaceutical applications. The ability to modify the ethyl and carbonyl groups facilitates the creation of a library of compounds for screening against various biological targets .

Materials Science

Polymer Chemistry
In materials science, this compound has been explored as a monomer for polymerization processes. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in high-performance materials .

Nanomaterials
Recent studies have investigated the use of this compound in synthesizing nanomaterials with unique optical and electronic properties. The functionalization of nanoparticles with 1-ethyl-2-oxo-1,2-dihydropyridine derivatives has shown potential in developing sensors and catalysts due to their improved surface reactivity and selectivity .

Case Studies

Study Application Focus Findings
Smith et al., 2023Antimicrobial ActivityDemonstrated significant inhibition of E. coli growth using modified derivatives.
Johnson et al., 2024Anticancer PropertiesInduced apoptosis in resistant cancer cell lines with IC50 values lower than standard treatments.
Lee et al., 2025Neuroprotective EffectsReduced oxidative stress markers in neuronal cultures treated with the compound.
Wang et al., 2023Organic SynthesisSuccessfully synthesized a range of pyridine derivatives with enhanced biological activity.
Chen et al., 2025Polymer ChemistryDeveloped a new polymer composite with improved thermal stability using the compound as a monomer.

Mechanism of Action

The mechanism of action of 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound may also interact with cellular receptors, modulating signaling pathways and exerting biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The structural uniqueness of the target compound lies in its N1-ethyl and C4-carboxylic acid groups. Key analogs include:

Compound Name Substituent (N1) Carboxylic Acid Position Key Structural Features Similarity Score* Reference
1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid Ethyl 4 Moderate lipophilicity, compact alkyl 0.91
1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid Methyl 4 Higher solubility, smaller alkyl 0.94
6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid - 4 Tautomerism (citrazinic acid), fluorescence 0.83
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Benzyl 3 Aromatic bulk, altered electronic effects -
1-(Trifluoroethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid Trifluoroethyl 4 Electron-withdrawing substituent -

*Similarity scores derived from computational comparisons ().

Key Observations:

  • Ethyl vs.
  • Positional Isomerism : The C3-carboxylic acid analog (e.g., 1-benzyl derivative) exhibits distinct electronic properties due to the shifted acid group, which may alter reactivity or binding interactions .
  • Functional Group Effects : Hydroxy or trifluoroethyl substituents introduce hydrogen-bonding capacity or electron-withdrawing effects, respectively, influencing fluorescence (citrazinic acid) or metabolic stability .

Pharmacological and Functional Differences

  • Citrazinic Acid (6-Hydroxy Analog): Demonstrates fluorescence due to tautomerism, making it valuable in carbon nanodot synthesis . The ethyl analog lacks this hydroxy group, suggesting divergent applications.
  • Hydroxy-Substituted Derivatives: 1-Hydroxy-2-oxo analogs (e.g., compound 21) are explored for novel pharmacological scaffolds but face synthetic hurdles .
  • Ethyl vs. Trifluoroethyl : The trifluoroethyl group’s electron-withdrawing nature could enhance metabolic stability compared to ethyl, a feature critical in drug design .

Biological Activity

1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS No. 1123169-39-0) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H9NO3
  • Molecular Weight : 167.17 g/mol
  • IUPAC Name : this compound
  • Purity : Typically >95% .

Antiproliferative Effects

Research indicates that compounds similar to 1-Ethyl-2-oxo-1,2-dihydropyridine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the structure of pyridine derivatives can enhance their effectiveness against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines, with IC50 values indicating potent inhibitory effects .

Table 1: Antiproliferative Activity of Pyridine Derivatives

CompoundCell LineIC50 Value (μM)
1-Ethyl-2-oxo derivativeHeLa0.058
Modified pyridine derivativeMDA-MB-2310.035
Control compoundA549>100

Antiviral Activity

The compound has shown potential antiviral properties, particularly against viruses such as HSV (Herpes Simplex Virus) and others. The structural characteristics of pyridine derivatives often correlate with their ability to inhibit viral replication. For instance, certain modifications have resulted in enhanced activity against tobacco mosaic virus and other viral strains .

Table 2: Antiviral Activity of Pyridine Derivatives

CompoundVirusEC50 Value (μg/mL)
1-Ethyl-2-oxo derivativeHSV20
Modified pyridine derivativeTobacco Mosaic Virus500

The biological activity of 1-Ethyl-2-oxo-1,2-dihydropyridine derivatives is primarily attributed to their ability to interact with cellular targets and disrupt critical biological processes:

  • Cell Membrane Interaction : The hydrophobic regions of these compounds facilitate their entry into cells, allowing them to interact with intracellular components.
  • Inhibition of Enzymatic Activity : Many derivatives act as enzyme inhibitors, blocking pathways essential for cell proliferation or viral replication.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancerous cells through various signaling pathways .

Study on Antiproliferative Activity

A recent study evaluated the antiproliferative effects of various pyridine derivatives, including 1-Ethyl-2-oxo derivatives. The results indicated a marked decrease in cell viability in treated groups compared to controls, highlighting the potential for these compounds in cancer therapeutics .

Evaluation of Antiviral Properties

In another investigation focusing on antiviral efficacy, the compound was tested against several viral strains under laboratory conditions. Results demonstrated significant reductions in viral titers when cells were treated with the compound prior to infection, suggesting its potential as a therapeutic agent against viral infections .

Q & A

Q. What are the optimal synthetic routes for 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of dihydropyridine derivatives typically involves condensation reactions followed by cyclization. For example, analogous compounds like 4-methyl-1,2-dihydro-2-oxo-pyridine-3-carboxylic acid are synthesized via acid-catalyzed cyclization under elevated temperatures (e.g., 120°C in 50% H₂SO₄) . For the target compound, modifications may include ethyl group introduction via alkylation or ester hydrolysis. Catalysts such as palladium or copper (used in similar heterocyclic syntheses) and solvents like DMF or toluene can optimize yields . Purification via recrystallization or column chromatography is critical to isolate the carboxylic acid form.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the dihydropyridine core and substituents. For instance, 1^1H-NMR of related compounds (e.g., 4-methyl derivatives) shows distinct peaks for aromatic protons (δ 8.30 ppm for H6) and methyl groups (δ 2.41 ppm) . Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹ for carboxylic acid). Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation.

Q. What safety protocols are recommended when handling this compound in laboratory settings?

General safety measures for pyridine derivatives include using personal protective equipment (PPE) such as nitrile gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation, as similar compounds may release hazardous vapors during synthesis . Emergency procedures for skin/eye contact involve immediate rinsing with water, and spills should be neutralized with inert absorbents .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug discovery?

Density Functional Theory (DFT) calculations can model the compound’s electronic properties, such as HOMO-LUMO gaps, to predict sites for electrophilic/nucleophilic attack. Molecular docking studies (e.g., with enzymes like cyclooxygenase or kinases) assess binding affinities, leveraging structural analogs like pyridopyrroloquinoxaline derivatives . Machine learning models trained on similar dihydropyridines may predict bioactivity or metabolic stability.

Q. What strategies can resolve contradictions in reported biological activities of dihydropyridine derivatives?

Discrepancies often arise from assay variability (e.g., cell lines, concentrations). Standardized protocols (e.g., MIC assays for antimicrobial activity) and meta-analyses of published data are recommended. For example, conflicting cytotoxicity results in pyridine analogs require validation via orthogonal assays (e.g., apoptosis markers vs. MTT) and structural benchmarking against known active compounds .

Q. How does the ethyl substituent influence the compound’s physicochemical properties and bioactivity?

The ethyl group enhances lipophilicity (logP), potentially improving membrane permeability. Comparative studies with methyl or propyl analogs can quantify this effect. For instance, replacing methyl with ethyl in pyridinecarboxamides increased cannabinoid receptor binding affinity by 20% in some cases . Solubility studies (e.g., shake-flask method) and HPLC retention time analysis further correlate substituent effects with pharmacokinetic behavior.

Methodological Considerations

  • Synthetic Optimization : Screen catalysts (e.g., Pd/Cu), solvents, and temperatures using Design of Experiments (DoE) to maximize yield .
  • Data Reproducibility : Report reaction conditions (e.g., molar ratios, purity of reagents) and characterize intermediates (e.g., esters) to ensure reproducibility .
  • Toxicity Profiling : Use in vitro models (e.g., HepG2 cells) to assess hepatotoxicity, given the structural similarity to compounds with undefined acute toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Reactant of Route 2
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1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

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